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Impact of CYP2C19 Status on Lansoprazole PK/PD

CYP2C19
Phenotype

Example
Genotypes

Impact on Lansoprazole
Pharmacokinetics

Impact on Pharmacodynamics
(Intragastric pH)

Poor
Metabolizer
(PM)

2/2, 2/3, 3/3 Significantly higher AUC and
C~max~ [1] [2]

Highest median intragastric pH
and greatest acid suppression

[3] [4]

Intermediate
Metabolizer (IM)

1/2, 1/3 Intermediate AUC and

C~max~ [1]

Intermediate median intragastric

pH [4]

Normal
Metabolizer
(NM)

1/1 Lower AUC and C~max~ [1] Lower median intragastric pH;

standard doses may be
ineffective [4]

Rapid/Ultra-
rapid
Metabolizer

1/17, 17/17 Lowest AUC and C~max~
(similar to NM but more

pronounced) [5]

Lowest acid suppression;
highest risk of therapeutic failure

[4] [5]

For context, the metabolic pathway and phenotype logic are summarized in the diagram below.
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Key Experimental Data and Protocols

The following experimental data form the basis for the relationships shown above.

Pharmacokinetics and Genotype Status

Objective: To evaluate the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and

its active metabolites in healthy Chinese subjects [1].
Protocol:

Design: Open trial where 22 healthy volunteers received a single 30 mg oral dose of
lansoprazole.

Genotyping: CYP2C19 status was determined via polymerase chain reaction-restriction
fragment length polymorphism (PCR-RFLP), classifying subjects into homozygous extensive
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metabolizers (homEM, now NM), heterozygous extensive metabolizers (hetEM, now IM), and

poor metabolizers (PM).
Bioanalysis: Plasma concentrations of lansoprazole, 5-hydroxylansoprazole, and lansoprazole

sulfone were measured using a validated LC-MS/MS method. Pharmacokinetic parameters
(C~max~, AUC~0-t~, AUC~0-∞~) were calculated.

Findings: There were significant differences (p < 0.001) in the C~max~ and AUC of lansoprazole
between the homEM (NM), hetEM (IM), and PM groups, confirming a strong gene-dose effect [1].

Acid Suppression and Genotype Status

Objective: To determine the effect of CYP2C19 genotype status on intragastric pH during dosing with

lansoprazole or rabeprazole [3].
Protocol:

Design: A clinical trial involving 20 healthy male volunteers without H. pylori infection. 24-hour
intragastric pH monitoring was performed without medication and on the last day of two

separate 7-day courses of rabeprazole and lansoprazole.
Genotyping: CYP2C19 status was determined by PCR-RFLP.

Findings: The median intragastric pH during lansoprazole administration was significantly higher in
PMs compared to other phenotypes. The percentage of time with intragastric pH < 4.0 followed a

similar pattern, demonstrating a direct impact on pharmacodynamics [3].

Enantioselective Metabolism

Objective: To examine the effects of the CYP2C19 inhibitor fluvoxamine on the pharmacokinetics of

lansoprazole enantiomers across different genotype groups [2].
Protocol:

Design: A randomized, double-blind, placebo-controlled crossover study. 18 healthy subjects (6
NM, 6 IM, 6 PM) received placebo or fluvoxamine (25 mg twice daily for 6 days), followed by a

single 60 mg dose of racemic lansoprazole.
Bioanalysis: Plasma concentrations of (R)- and (S)-lansoprazole were measured using HPLC.

Findings: Fluvoxamine significantly increased the exposure (AUC~0-∞~) of both enantiomers in NMs
and IMs, but the effect was far more pronounced for the (S)-enantiomer. This confirms that CYP2C19
plays a much greater role in the metabolism of (S)-lansoprazole than the (R)-enantiomer [2].

Interpretation and Clinical Relevance

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20673183/
https://pubmed.ncbi.nlm.nih.gov/11012469/
https://pubmed.ncbi.nlm.nih.gov/11012469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884909/
https://www.smolecule.com/products/s003957?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The experimental data consistently show that CYP2C19 genotype is a major determinant of lansoprazole

exposure and efficacy.

Therapeutic Implications: Normal and Rapid Metabolizers may experience subtherapeutic drug
levels and inadequate acid control with standard lansoprazole doses, potentially requiring higher or

more frequent dosing [4] [5].
Safety Considerations: Poor and Intermediate Metabolizers achieve higher drug exposure, which

increases efficacy but may also elevate the risk of dose-dependent adverse effects and drug
interactions [5].

Comparative Metabolism: Unlike omeprazole and lansoprazole, the acid suppression effect of
rabeprazole is less influenced by CYP2C19 status, making it a potential alternative when

genotype-based dosing is not feasible [3] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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